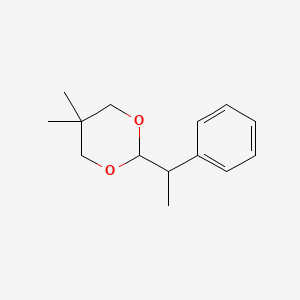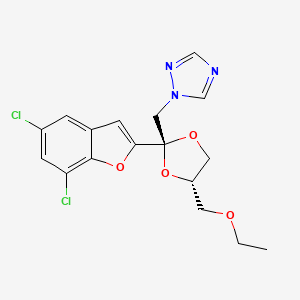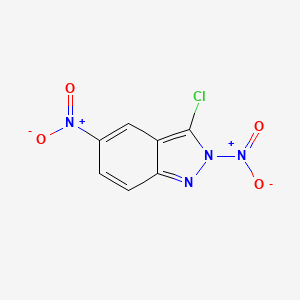
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide is a complex organic compound with a unique structure. It is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound’s structure includes multiple functional groups, making it a versatile molecule for different chemical reactions and applications.
准备方法
The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves several steps. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving the appropriate precursors.
Functional Group Addition: Various functional groups are added to the core structure through substitution reactions.
Final Assembly: The final compound is assembled by combining the intermediate products under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
化学反应分析
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide can be compared with similar compounds to highlight its uniqueness. Similar compounds include:
- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide
- Other azonia-silaheptadecan derivatives
These compounds share similar core structures but differ in their functional groups and specific properties. The unique combination of functional groups in this compound gives it distinct chemical and biological properties .
属性
CAS 编号 |
95521-13-4 |
|---|---|
分子式 |
C30H66I2N2O4Si2 |
分子量 |
828.8 g/mol |
IUPAC 名称 |
2-[4-[2-[dimethyl(3-triethylsilylpropyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;diiodide |
InChI |
InChI=1S/C30H66N2O4Si2.2HI/c1-11-37(12-2,13-3)27-17-21-31(7,8)23-25-35-29(33)19-20-30(34)36-26-24-32(9,10)22-18-28-38(14-4,15-5)16-6;;/h11-28H2,1-10H3;2*1H/q+2;;/p-2 |
InChI 键 |
JRKWHBFFJXZSKM-UHFFFAOYSA-L |
规范 SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](CC)(CC)CC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)








![[(11R,12R,14R,15R,37R,38R,40R,57R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13783251.png)
